

# An In-depth Technical Guide to 1,4-Difluoro-2,5-dimethoxybenzene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                                   |
|----------------------|-----------------------------------|
| Compound Name:       | 1,4-Difluoro-2,5-dimethoxybenzene |
| Cat. No.:            | B174104                           |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **1,4-Difluoro-2,5-dimethoxybenzene**, a key building block in modern organic synthesis.

## Chemical Structure and Formula

**1,4-Difluoro-2,5-dimethoxybenzene** is an aromatic organic compound with the chemical formula  $C_8H_8F_2O_2$ . Its structure consists of a benzene ring substituted with two fluorine atoms at positions 1 and 4, and two methoxy groups at positions 2 and 5.

Molecular Structure:

Caption: Chemical structure of **1,4-Difluoro-2,5-dimethoxybenzene**.

Table 1: Chemical Identifiers

| Identifier        | Value                                                       |
|-------------------|-------------------------------------------------------------|
| IUPAC Name        | 1,4-difluoro-2,5-dimethoxybenzene                           |
| Molecular Formula | C <sub>8</sub> H <sub>8</sub> F <sub>2</sub> O <sub>2</sub> |
| CAS Number        | 199866-90-5                                                 |
| Molecular Weight  | 174.14 g/mol                                                |
| SMILES            | COc1cc(F)c(OC)cc1F                                          |
| InChI             | InChI=1S/C8H8F2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 |

## Physicochemical and Spectroscopic Data

This compound is a solid at room temperature with a melting point of 123-125 °C.[1] While detailed experimental spectroscopic data is not readily available in public databases, typical spectral characteristics can be inferred from related structures and supplier information.

Table 2: Physical and Spectroscopic Properties

| Property            | Value                                                                                     |
|---------------------|-------------------------------------------------------------------------------------------|
| Melting Point       | 123-125 °C[1]                                                                             |
| <sup>1</sup> H NMR  | Expected signals for methoxy protons (s, ~3.8 ppm) and aromatic protons.                  |
| <sup>13</sup> C NMR | Expected signals for methoxy carbons, aromatic carbons, and carbons attached to fluorine. |
| IR Spectroscopy     | Expected characteristic peaks for C-F, C-O, and aromatic C-H bonds.                       |
| Mass Spectrometry   | Molecular ion peak (M <sup>+</sup> ) expected at m/z 174.                                 |

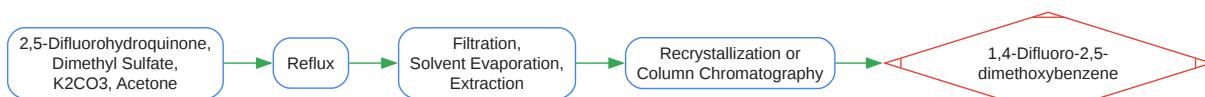
## Synthesis

A common synthetic route to **1,4-Difluoro-2,5-dimethoxybenzene** involves the methylation of 2,5-difluorohydroquinone.

#### Experimental Protocol: Synthesis of **1,4-Difluoro-2,5-dimethoxybenzene**

This procedure is based on analogous methylation reactions of substituted hydroquinones.

#### Materials:


- 2,5-Difluorohydroquinone
- Dimethyl sulfate
- Sodium hydroxide
- Anhydrous potassium carbonate
- Acetone
- Dichloromethane
- Water

#### Procedure:

- To a solution of 2,5-difluorohydroquinone in acetone, add anhydrous potassium carbonate and dimethyl sulfate.
- Reflux the reaction mixture for several hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the crude product by recrystallization or column chromatography to yield **1,4-Difluoro-2,5-dimethoxybenzene**.

Logical Workflow for Synthesis:



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1,4-Difluoro-2,5-dimethoxybenzene**.

## Reactivity and Applications

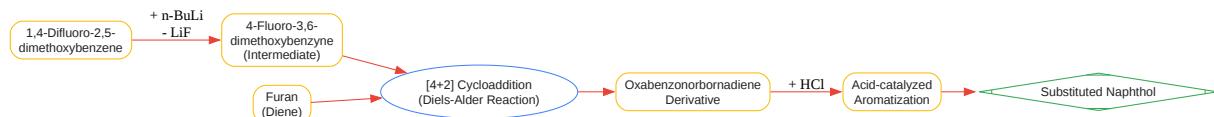
**1,4-Difluoro-2,5-dimethoxybenzene** is a valuable intermediate in organic synthesis, primarily utilized as a precursor for the generation of benzyne intermediates. These highly reactive species readily undergo cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic aromatic compounds.

One notable application is in the iterative double benzyne-furan Diels-Alder reactions to synthesize substituted naphthols and anthracenols.<sup>[2]</sup> This methodology is crucial in the construction of complex molecular scaffolds found in various natural products and drug candidates.

### Experimental Protocol: Benzyne Generation and Diels-Alder Reaction

The following is a representative protocol for the generation of a benzyne intermediate from **1,4-Difluoro-2,5-dimethoxybenzene** and its subsequent trapping in a Diels-Alder reaction.

#### Materials:


- **1,4-Difluoro-2,5-dimethoxybenzene**

- n-Butyllithium (n-BuLi) in hexanes
- Furan (or other diene)
- Anhydrous tetrahydrofuran (THF)
- 6 M Hydrochloric acid (HCl)

Procedure:

- Dissolve **1,4-Difluoro-2,5-dimethoxybenzene** in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add one equivalent of n-BuLi dropwise to the solution.
- Stir the mixture at -78 °C for a specified time to allow for the formation of the benzyne intermediate via lithiation and subsequent elimination of lithium fluoride.
- Add the diene (e.g., furan) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting cycloadduct can be aromatized by treatment with 6 M HCl to yield the corresponding naphthol derivative.
- Purify the product by column chromatography.

Signaling Pathway of the Diels-Alder Reaction:

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of a substituted naphthol.

## Applications in Drug Development

The structural motif of **1,4-Difluoro-2,5-dimethoxybenzene** is of interest to medicinal chemists. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine substitution can enhance metabolic stability, increase binding affinity, and improve bioavailability. The dimethoxybenzene core is found in numerous biologically active compounds. Therefore, this molecule serves as a versatile starting material for the synthesis of novel fluorinated analogs of existing drugs or for the development of new chemical entities with potential therapeutic applications.

## Conclusion

**1,4-Difluoro-2,5-dimethoxybenzene** is a valuable and versatile chemical intermediate. Its utility as a benzyne precursor in Diels-Alder reactions provides an efficient route to complex polycyclic aromatic systems. The strategic placement of fluorine and methoxy groups makes it an attractive building block for the synthesis of novel compounds in the fields of materials science and drug discovery. The experimental protocols provided herein offer a practical guide for the synthesis and application of this important compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,4-Difluoro-2,5-dimethoxybenzene 99 199866-90-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Difluoro-2,5-dimethoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174104#1-4-difluoro-2-5-dimethoxybenzene-structure-and-formula]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)